molecular formula C21H28N4O4 B2931213 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine CAS No. 946230-77-9

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine

Cat. No.: B2931213
CAS No.: 946230-77-9
M. Wt: 400.479
InChI Key: BBOHZXIYKGNJGO-UHFFFAOYSA-N
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Description

    Reagents: 3,4-dimethoxybenzoyl chloride, base (e.g., triethylamine).

    Conditions: The reaction is conducted at room temperature, often in the presence of a base to neutralize the hydrochloric acid formed.

  • Step 3: Formation of Pyrimidine Ring

      Reagents: Appropriate pyrimidine precursors.

      Conditions: The reaction is carried out under reflux conditions in a suitable solvent.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine typically involves multiple steps

    • Step 1: Preparation of Piperazine Derivative

        Reagents: Piperazine, appropriate alkylating agents.

        Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in an acidic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Major Products

      Oxidation: Formation of corresponding carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of substituted derivatives with various functional groups.

    Scientific Research Applications

    4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

    Comparison with Similar Compounds

    Similar Compounds

    • **4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
    • **4-{4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

    Uniqueness

    4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

    Properties

    IUPAC Name

    (3,4-dimethoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H28N4O4/c1-5-12-29-20-14-19(22-15(2)23-20)24-8-10-25(11-9-24)21(26)16-6-7-17(27-3)18(13-16)28-4/h6-7,13-14H,5,8-12H2,1-4H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BBOHZXIYKGNJGO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H28N4O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    400.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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